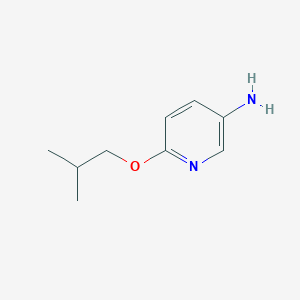

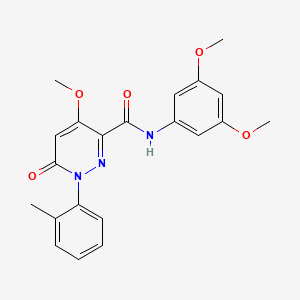

![molecular formula C17H18Cl2N4O B2943528 N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 329779-51-3](/img/structure/B2943528.png)

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

説明

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1998 by scientists at Merck & Co., Inc. and has since been studied for its potential applications in scientific research.

科学的研究の応用

Synthesis and Chemical Properties Research into the synthesis and chemical properties of related compounds, such as those involving piperazine derivatives and acetamide functionalities, has provided valuable insights into the chemical synthesis processes, including the optimization of conditions for achieving high yields and purity. For example, Guillaume et al. (2003) outlined a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, demonstrating the removal of unwanted by-products and achieving an active yield of 68% (Guillaume et al., 2003).

Pharmacological Applications The pharmacological applications of compounds related to N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide span various therapeutic areas, including antipsychotic, anticancer, and neurological disorders. For instance, Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) that exhibits selectivity for ACAT-1 over ACAT-2, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticonvulsant and Antinociceptive Activity A study by Góra et al. (2021) on derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide revealed potential anticonvulsant and analgesic properties. The synthesized compounds were evaluated for efficacy in acute models of epilepsy and pain, identifying compounds with significant activity compared to reference drugs (Góra et al., 2021).

Biological Screening for Diverse Applications Research on benzyl and sulfonyl derivatives of related compounds has shown significant biological activities, including antibacterial, antifungal, and anthelmintic activities. Khan et al. (2019) reported on the synthesis and screening of such derivatives, highlighting their potential as leads for developing new therapeutic agents (Khan et al., 2019).

Therapeutic Approach Against Alzheimer's Disease A study by Umar et al. (2019) on 1H-pyrazolo[3,4-b]pyridine derivatives demonstrated selective and potent inhibition of acetylcholinesterase (AChE) and amyloid β aggregation, suggesting a multifunctional therapeutic approach against Alzheimer's disease (Umar et al., 2019).

特性

IUPAC Name |

N-(2,3-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O/c18-13-4-3-5-14(17(13)19)21-16(24)12-22-8-10-23(11-9-22)15-6-1-2-7-20-15/h1-7H,8-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNZNIVBYSJFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

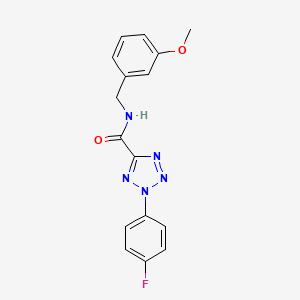

![7-(4-fluorophenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2943446.png)

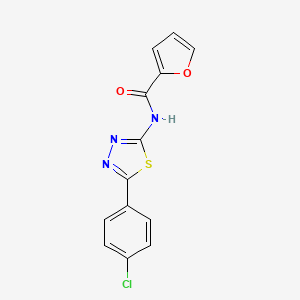

![N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943449.png)

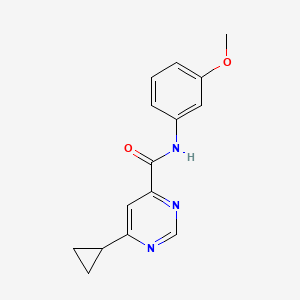

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2943450.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2943452.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2943457.png)

![4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2943459.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)